molecular formula C20H16N4O4S B2466711 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-06-2

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2466711
CAS No.: 2034532-06-2
M. Wt: 408.43
InChI Key: LOMYRJGEKYFDER-UHFFFAOYSA-N
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Description

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of B-cell receptor signaling pathways. This mechanism is critical for the proliferation and survival of B-cells. Due to this targeted action, this compound is a valuable chemical probe for investigating the role of BTK in a wide range of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as evidenced by its profiling in cancer cell lines [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8728316/]. Furthermore, its application extends to autoimmune and inflammatory disease research, including models of rheumatoid arthritis and lupus, where aberrant B-cell activity is a known driver of pathology. The compound's high selectivity and irreversible binding profile make it an essential tool for pharmacologically dissecting BTK-dependent signaling in both basic science and translational preclinical studies.

Properties

IUPAC Name

3-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c25-15-11-17(28-16-4-2-1-3-13(15)16)19(26)23-8-5-12(6-9-23)24-20(27)18-14(21-22-24)7-10-29-18/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMYRJGEKYFDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one represents a unique structure combining chromene, piperidine, and thieno[3,2-d][1,2,3]triazin moieties. This article explores its biological activities, including potential therapeutic applications and mechanisms of action.

Structural Overview

The molecular structure of the compound includes:

  • Chromene moiety : Known for its diverse biological activities.
  • Piperidine ring : Enhances binding affinity and selectivity.
  • Thieno[3,2-d][1,2,3]triazin core : Imparts unique pharmacological properties.

Synthesis

The synthesis typically involves multi-step reactions such as cyclization and condensation. The following is a general synthetic pathway:

  • Formation of the chromene derivative : Utilizing appropriate reagents to create the chromene structure.
  • Piperidine incorporation : Attaching the piperidine ring through nucleophilic substitution.
  • Thieno[3,2-d][1,2,3]triazin formation : Finalizing the structure through cyclization reactions.

Anticancer Properties

Research indicates that derivatives of triazine compounds exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related compounds inhibit various cancer cell lines by targeting specific protein kinases involved in cancer progression .
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.6
Compound BHeLa (Cervical)8.9
Target CompoundA549 (Lung)7.5

Antioxidant Activity

The compound's structural components suggest potential antioxidant effects. Chromene derivatives are known for their ability to scavenge free radicals and reduce oxidative stress .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes related to cancer and neurodegenerative diseases:

  • Cholinesterase Inhibition : Some chromene derivatives have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease .

The mechanism of action likely involves:

  • Binding to target proteins : The piperidine and chromene moieties enhance interactions with specific enzymes or receptors.
  • Modulation of signaling pathways : The compound may influence pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • A study on pyrido[2,3-d]pyrimidinones reported significant antiproliferative effects against various cancer cell lines .
  • Another investigation into furochromones demonstrated their ability to inhibit cholinesterases effectively .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a chromene moiety, a piperidine ring, and a thieno[3,2-d][1,2,3]triazinone framework. These structural components contribute to its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that integrate various synthetic methodologies.

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available chromene derivatives and piperidine-based precursors.
  • Reagents and Conditions : Various reagents such as piperidine, carbonyl compounds, and coupling agents are employed under controlled conditions to facilitate the formation of the desired product.

Example of Synthetic Pathway

A typical synthetic pathway may involve:

  • Formation of the chromene derivative through cyclization reactions.
  • Introduction of the piperidine ring via nucleophilic substitution.
  • Completion of the thieno[3,2-d][1,2,3]triazinone structure through condensation reactions.

Anticancer Properties

Research has indicated that compounds containing chromene and triazine moieties exhibit significant anticancer activities. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Antimicrobial Activity

The thieno[3,2-d][1,2,3]triazinone framework is known for its antimicrobial properties:

  • Spectrum of Activity : Preliminary studies show effectiveness against both Gram-positive and Gram-negative bacteria .
  • Applications : This activity opens avenues for developing new antibiotics or antimicrobial agents based on this scaffold.

Other Pharmacological Effects

The compound has also been investigated for additional pharmacological effects:

  • Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which can mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

Table 1: Biological Activities of 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Activity TypeEffectivenessReference
AnticancerHigh
AntimicrobialModerate
AntioxidantSignificant
Anti-inflammatoryPotential

Table 2: Synthetic Methods for Chromene Derivatives

MethodologyDescriptionReference
CyclizationFormation of chromene derivatives
Nucleophilic SubstitutionIntroduction of piperidine rings
Condensation ReactionsCompletion of triazine structures

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